molecular formula C4H8S B086538 Tetrahydrothiophene CAS No. 110-01-0

Tetrahydrothiophene

Cat. No. B086538
CAS RN: 110-01-0
M. Wt: 88.17 g/mol
InChI Key: RAOIDOHSFRTOEL-UHFFFAOYSA-N
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Patent
US04035375

Procedure details

To a vigorously stirred solution of 10.0 grams (0.11 mole) of aniline in 200 ml. of methylene chloride cooled to -78° C. under nitrogen were added by means of a jacketed constant pressure additional funnel 11.7 grams (0.11 mole) of tert.-butyl hypochlorite also cooled to -78° C. This solution was stirred for 10 minutes. The funnel was rinsed with a few ml. of cold methylene chloride and 44 ml. (ca. 5 equivalents) of tetrahydrothiophene was cooled to -78° C., added dropwise to the reaction mixture, and stirred for three hours. In 50 ml. of methanol, 7.0 grams (0.13 mole, 1.2 equivalents) of sodium methoxide were placed in the funnel, cooled, and added quickly to the reaction mixture. The dry-ice/acetone cooling bath was removed and the solution stirred for 2 hours. The reaction was quenched by the addition of 100 ml. of water, the heterogeneous mixture separated, the aqueous layer was extracted two times with 100-ml. portions of methylene chloride. The combined organic layers were washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and filtered. The solvent was removed in vacuo to produce a dark red oil. Fractional distillation of the oil gave 5.03 grams (0.054 mole) of aniline and 6.11 grams (0.034 mole) of 2-(2-tetrahydrothienyl)aniline for a 31% yield based on starting material and a 64% yield based on unrecovered starting material: b.p. 130°-134° C. (0.19 mm), ND26.8 1.6258, IR (neat) 2.92, 3.36, 6.12, 6.70, and 13.40μ, NMR (CCl4)T 7.82 (4H, m), 6.99 (2H, m) 6.06 (2H, s), 5.52 (2H, t), 3.20 (4H, m).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClOC(C)(C)C.[S:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1.C[O-].[Na+]>CO.C(Cl)Cl>[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:14]1[CH2:18][CH2:17][CH2:16][CH:15]1[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH2:1] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
11.7 g
Type
reactant
Smiles
ClOC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1CCCC1
Step Four
Name
Quantity
7 g
Type
reactant
Smiles
C[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
This solution was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The funnel was rinsed with a few ml
ADDITION
Type
ADDITION
Details
added dropwise to the reaction mixture
STIRRING
Type
STIRRING
Details
stirred for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
added quickly to the reaction mixture
CUSTOM
Type
CUSTOM
Details
The dry-ice/acetone cooling bath was removed
STIRRING
Type
STIRRING
Details
the solution stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of 100 ml
CUSTOM
Type
CUSTOM
Details
of water, the heterogeneous mixture separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted two times with 100-ml
WASH
Type
WASH
Details
The combined organic layers were washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to produce a dark red oil
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of the oil

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.054 mol
AMOUNT: MASS 5.03 g
Name
Type
product
Smiles
S1C(CCC1)C1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.034 mol
AMOUNT: MASS 6.11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04035375

Procedure details

To a vigorously stirred solution of 10.0 grams (0.11 mole) of aniline in 200 ml. of methylene chloride cooled to -78° C. under nitrogen were added by means of a jacketed constant pressure additional funnel 11.7 grams (0.11 mole) of tert.-butyl hypochlorite also cooled to -78° C. This solution was stirred for 10 minutes. The funnel was rinsed with a few ml. of cold methylene chloride and 44 ml. (ca. 5 equivalents) of tetrahydrothiophene was cooled to -78° C., added dropwise to the reaction mixture, and stirred for three hours. In 50 ml. of methanol, 7.0 grams (0.13 mole, 1.2 equivalents) of sodium methoxide were placed in the funnel, cooled, and added quickly to the reaction mixture. The dry-ice/acetone cooling bath was removed and the solution stirred for 2 hours. The reaction was quenched by the addition of 100 ml. of water, the heterogeneous mixture separated, the aqueous layer was extracted two times with 100-ml. portions of methylene chloride. The combined organic layers were washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and filtered. The solvent was removed in vacuo to produce a dark red oil. Fractional distillation of the oil gave 5.03 grams (0.054 mole) of aniline and 6.11 grams (0.034 mole) of 2-(2-tetrahydrothienyl)aniline for a 31% yield based on starting material and a 64% yield based on unrecovered starting material: b.p. 130°-134° C. (0.19 mm), ND26.8 1.6258, IR (neat) 2.92, 3.36, 6.12, 6.70, and 13.40μ, NMR (CCl4)T 7.82 (4H, m), 6.99 (2H, m) 6.06 (2H, s), 5.52 (2H, t), 3.20 (4H, m).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClOC(C)(C)C.[S:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1.C[O-].[Na+]>CO.C(Cl)Cl>[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:14]1[CH2:18][CH2:17][CH2:16][CH:15]1[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH2:1] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
11.7 g
Type
reactant
Smiles
ClOC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1CCCC1
Step Four
Name
Quantity
7 g
Type
reactant
Smiles
C[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
This solution was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The funnel was rinsed with a few ml
ADDITION
Type
ADDITION
Details
added dropwise to the reaction mixture
STIRRING
Type
STIRRING
Details
stirred for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
added quickly to the reaction mixture
CUSTOM
Type
CUSTOM
Details
The dry-ice/acetone cooling bath was removed
STIRRING
Type
STIRRING
Details
the solution stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of 100 ml
CUSTOM
Type
CUSTOM
Details
of water, the heterogeneous mixture separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted two times with 100-ml
WASH
Type
WASH
Details
The combined organic layers were washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to produce a dark red oil
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of the oil

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.054 mol
AMOUNT: MASS 5.03 g
Name
Type
product
Smiles
S1C(CCC1)C1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.034 mol
AMOUNT: MASS 6.11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04035375

Procedure details

To a vigorously stirred solution of 10.0 grams (0.11 mole) of aniline in 200 ml. of methylene chloride cooled to -78° C. under nitrogen were added by means of a jacketed constant pressure additional funnel 11.7 grams (0.11 mole) of tert.-butyl hypochlorite also cooled to -78° C. This solution was stirred for 10 minutes. The funnel was rinsed with a few ml. of cold methylene chloride and 44 ml. (ca. 5 equivalents) of tetrahydrothiophene was cooled to -78° C., added dropwise to the reaction mixture, and stirred for three hours. In 50 ml. of methanol, 7.0 grams (0.13 mole, 1.2 equivalents) of sodium methoxide were placed in the funnel, cooled, and added quickly to the reaction mixture. The dry-ice/acetone cooling bath was removed and the solution stirred for 2 hours. The reaction was quenched by the addition of 100 ml. of water, the heterogeneous mixture separated, the aqueous layer was extracted two times with 100-ml. portions of methylene chloride. The combined organic layers were washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and filtered. The solvent was removed in vacuo to produce a dark red oil. Fractional distillation of the oil gave 5.03 grams (0.054 mole) of aniline and 6.11 grams (0.034 mole) of 2-(2-tetrahydrothienyl)aniline for a 31% yield based on starting material and a 64% yield based on unrecovered starting material: b.p. 130°-134° C. (0.19 mm), ND26.8 1.6258, IR (neat) 2.92, 3.36, 6.12, 6.70, and 13.40μ, NMR (CCl4)T 7.82 (4H, m), 6.99 (2H, m) 6.06 (2H, s), 5.52 (2H, t), 3.20 (4H, m).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClOC(C)(C)C.[S:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1.C[O-].[Na+]>CO.C(Cl)Cl>[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:14]1[CH2:18][CH2:17][CH2:16][CH:15]1[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH2:1] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
11.7 g
Type
reactant
Smiles
ClOC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1CCCC1
Step Four
Name
Quantity
7 g
Type
reactant
Smiles
C[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
This solution was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The funnel was rinsed with a few ml
ADDITION
Type
ADDITION
Details
added dropwise to the reaction mixture
STIRRING
Type
STIRRING
Details
stirred for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
added quickly to the reaction mixture
CUSTOM
Type
CUSTOM
Details
The dry-ice/acetone cooling bath was removed
STIRRING
Type
STIRRING
Details
the solution stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of 100 ml
CUSTOM
Type
CUSTOM
Details
of water, the heterogeneous mixture separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted two times with 100-ml
WASH
Type
WASH
Details
The combined organic layers were washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to produce a dark red oil
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of the oil

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.054 mol
AMOUNT: MASS 5.03 g
Name
Type
product
Smiles
S1C(CCC1)C1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.034 mol
AMOUNT: MASS 6.11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.